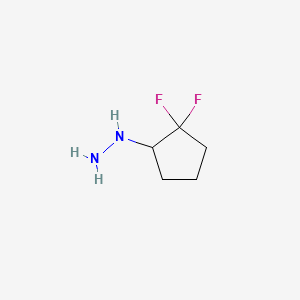

(2,2-Difluorocyclopentyl)hydrazine

Description

(2,2-Difluorocyclopentyl)hydrazine, specifically its hydrochloride salt [(2,2-difluorocyclopentyl)methyl]hydrazine hydrochloride (CAS: 2060059-81-4), is a fluorinated hydrazine derivative with the molecular formula C₆H₁₃ClF₂N₂ and a molecular weight of 186.63 g/mol . The compound features a cyclopentyl ring substituted with two fluorine atoms at the 2-position and a methylhydrazine moiety. It is primarily utilized in pharmaceutical research as a building block for synthesizing heterocyclic compounds and bioactive molecules. Its fluorine substituents enhance metabolic stability and influence electronic properties, making it valuable in drug discovery .

Properties

Molecular Formula |

C5H10F2N2 |

|---|---|

Molecular Weight |

136.14 g/mol |

IUPAC Name |

(2,2-difluorocyclopentyl)hydrazine |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)3-1-2-4(5)9-8/h4,9H,1-3,8H2 |

InChI Key |

WQNROLRWTKOFKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)(F)F)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopentyl)hydrazine typically involves the reaction of difluorocyclopentyl derivatives with hydrazine. One common method is the hydrazine-reducing method, where difluorocyclopentyl compounds are reacted with hydrazine under controlled conditions . The reaction is usually carried out under atmospheric pressure and in the absence of hydrogen gas to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as mechanosynthesis and solid-state melt reactions can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopentyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The difluorocyclopentyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield difluorocyclopentyl oxides, while reduction reactions may produce simpler hydrazine derivatives.

Scientific Research Applications

(2,2-Difluorocyclopentyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopentyl)hydrazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular functions. The compound’s effects are mediated through its ability to form reactive intermediates and its interaction with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| [(2,2-Difluorocyclopentyl)methyl]hydrazine HCl | C₆H₁₃ClF₂N₂ | 186.63 | 2060059-81-4 | Cyclopentyl core with 2,2-difluoro substitution; methylhydrazine group |

| (2,4-Difluorophenyl)hydrazinium chloride | C₆H₇ClF₂N₂ | 180.58 | 40594-29-4 | Phenyl ring with 2,4-difluoro substitution; hydrazine hydrochloride |

| (2-Fluorophenyl)hydrazine hydrochloride | C₇H₁₀ClFN₂ | 176.62 | 1216246-45-5 | Phenyl ring with 2-fluoro substitution; hydrazine hydrochloride |

| (2-Fluoro-4-methylphenyl)hydrazine HCl | C₇H₁₀ClFN₂ | 176.62 | 5052-05-1 | Phenyl ring with 2-fluoro and 4-methyl substitution; hydrazine hydrochloride |

| (4-Ethylphenyl)hydrazine hydrochloride | C₈H₁₃ClN₂ | 188.66 | 53661-18-0 | Phenyl ring with 4-ethyl substitution; hydrazine hydrochloride |

| (2-Phenylethyl)hydrazine dihydrochloride | C₈H₁₄Cl₂N₂ | 209.12 | 16904-30-6 | Phenethyl group; dihydrochloride salt of hydrazine |

Key Observations :

- Core Structure : The target compound’s cyclopentyl ring distinguishes it from aryl-substituted hydrazines (e.g., phenyl or phenethyl derivatives).

- Substituent Effects: Fluorine atoms in the target compound and (2,4-difluorophenyl)hydrazine enhance electronegativity and metabolic stability compared to non-fluorinated analogs .

- Salt Forms : Most hydrazine derivatives exist as hydrochloride salts, improving solubility and handling stability .

Physicochemical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility (Water) | Stability |

|---|---|---|---|---|

| [(2,2-Difluorocyclopentyl)methyl]hydrazine HCl | Not reported | Not reported | Soluble in polar solvents | Stable at room temperature; hygroscopic |

| (2,4-Difluorophenyl)hydrazinium chloride | Not reported | 1.42 | Moderately soluble | Sensitive to moisture and oxidation |

| (2-Fluorophenyl)hydrazine hydrochloride | Not reported | 1.31 | Highly soluble | Stable under inert atmosphere; decomposes upon prolonged exposure to air |

| (4-Ethylphenyl)hydrazine hydrochloride | Not reported | 1.18 | Soluble in ethanol | Thermally stable up to 150°C |

Key Observations :

- Solubility : Fluorinated derivatives exhibit moderate to high water solubility due to polar interactions, whereas phenethyl analogs (e.g., (2-phenylethyl)hydrazine dihydrochloride) may require organic solvents .

- Stability : Cyclopentyl derivatives like the target compound are less prone to ring-opening reactions compared to strained cyclic analogs, enhancing synthetic utility .

Reactivity Trends :

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.